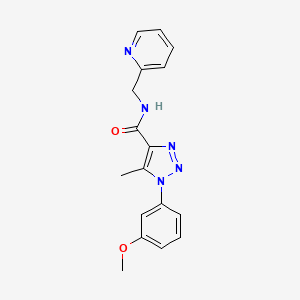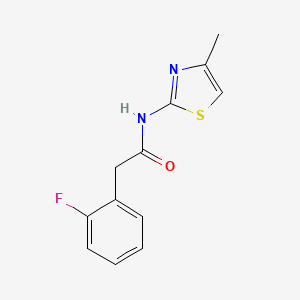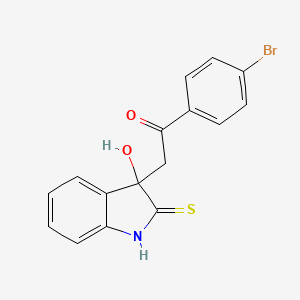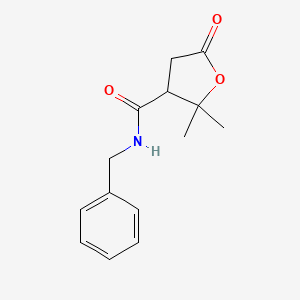
2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound is also known as BNA or 4-Bromo-3-Nitrophenyl Acrylonitrile and has a molecular formula of C16H8BrN3O2.
Applications De Recherche Scientifique
2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.
In the field of materials science, 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Its unique chemical structure and properties make it a promising candidate for the development of new materials with specific properties and applications.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been suggested that this compound may act by interfering with the cell cycle and DNA replication, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antifungal activity by disrupting fungal cell membranes and inhibiting fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile is its ease of synthesis and availability. It can be synthesized using simple and readily available reagents and can be purified by recrystallization. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile. One direction is to further investigate its potential applications in the field of pharmaceuticals, particularly as an anticancer and antifungal agent. Another direction is to explore its potential as a building block for the synthesis of new materials with specific properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction between 4-bromo-3-nitrobenzaldehyde and malononitrile in the presence of a catalyst such as piperidine. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEBASSUIWIXNK-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)

![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)


![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)

![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)